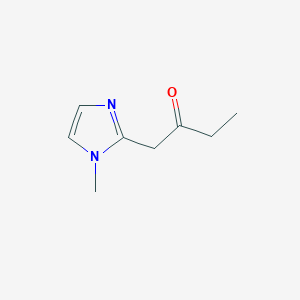

1-(1-methyl-1H-imidazol-2-yl)butan-2-one

Description

BenchChem offers high-quality 1-(1-methyl-1H-imidazol-2-yl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-1H-imidazol-2-yl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(11)6-8-9-4-5-10(8)2/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVYEMSPHLQFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Imidazole-2-yl Ketone Derivatives: Synthetic Architectures and Medicinal Utility

This guide provides an in-depth technical analysis of Imidazole-2-yl ketone derivatives, focusing on their synthetic accessibility, electronic properties, and pivotal role as electrophilic warheads in modern drug discovery.

Executive Summary

The imidazole-2-yl ketone moiety represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic environment. Unlike simple aryl ketones, the carbonyl group at the C2 position of the imidazole ring is significantly activated by the adjacent nitrogen atoms, rendering it highly electrophilic. This property is exploited in the design of reversible covalent inhibitors , particularly for serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) . Furthermore, these derivatives serve as versatile linchpins in the synthesis of complex alkaloids and stereochemically defined building blocks.

Structural and Electronic Properties[1]

The imidazole-2-yl ketone core (1H-imidazol-2-yl-methanone) exhibits distinct physicochemical characteristics that drive its biological activity:

-

Enhanced Electrophilicity: The electron-withdrawing nature of the sp² nitrogens (particularly the imine-like N3) polarizes the C2-carbonyl bond. This makes the carbonyl carbon highly susceptible to nucleophilic attack, a feature critical for its function as a "warhead" in enzyme inhibitors.

-

H-Bonding Dualism: The imidazole ring provides both a hydrogen bond donor (N1-H) and an acceptor (N3), allowing for precise orientation within active sites.

-

pKa Modulation: The acidity of the N1-proton (pKa ~14) and the basicity of the N3-nitrogen (pKa ~6 for the conjugate acid) can be fine-tuned by substituents on the ketone, influencing solubility and membrane permeability.

Mechanism of Action: Reversible Hemiketal Formation

In the context of enzyme inhibition (e.g., FAAH), the imidazole-2-yl ketone acts as a transition-state mimic. The active site serine nucleophile attacks the ketone carbonyl to form a stable, yet reversible, hemiketal adduct. This contrasts with irreversible inhibitors (like fluorophosphonates) and offers a safety advantage by reducing off-target covalent modification.

Figure 1: Mechanism of reversible covalent inhibition of FAAH by imidazole-2-yl ketones.

Synthetic Methodologies

Accessing the C2-acylated imidazole core requires overcoming the inherent inertness of the C2 position to direct electrophilic substitution. Two primary strategies are employed: Lithiation-Acylation (for complex, regioselective synthesis) and Oxidative Cross-Coupling (for rapid library generation).

Protocol A: C2-Lithiation and Trapping (The "Gold Standard")

This method allows for the introduction of complex acyl chains. Protection of the N1 position is mandatory to prevent deprotonation of the amine.

Reagents:

-

Substrate: N1-protected imidazole (e.g., 1-(diethoxymethyl)-1H-imidazole or 1-SEM-imidazole).

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

-

Electrophile: Weinreb amide (N-methoxy-N-methylamide) or Aldehyde (requires subsequent oxidation).

-

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Protection: Protect the imidazole N1 position (e.g., using SEM-Cl and NaH in DMF).

-

Lithiation: Cool a solution of protected imidazole in anhydrous THF to -78 °C under argon. Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 minutes to generate the 2-lithioimidazole species.

-

Acylation:

-

Option A (Direct Ketone): Add the appropriate Weinreb amide (1.1 equiv) dissolved in THF.

-

Option B (Via Alcohol): Add an aldehyde (1.1 equiv), warm to RT to form the alcohol, then oxidize (e.g., using MnO₂ or Dess-Martin Periodinane) to the ketone.

-

-

Quench: Quench with saturated NH₄Cl solution at -78 °C, then warm to room temperature.

-

Deprotection: Remove the N1-protecting group (e.g., TBAF for SEM, or dilute HCl for acetals) to yield the free NH-imidazole-2-yl ketone.

Protocol B: Radical Oxidative Cross-Coupling

A modern, metal-free or copper-catalyzed approach suitable for generating 2-aroylimidazoles directly from ketones and imidazoles.

Reagents:

-

Substrate: Aryl methyl ketone + Imidazole.

-

Catalyst/Oxidant: I₂ (iodine) or CuI with TBHP (tert-butyl hydroperoxide).

-

Solvent: DMSO (often acts as both solvent and oxidant source).

Workflow:

-

Combine aryl ketone (1 equiv), imidazole (2 equiv), and I₂ (0.5 equiv) in DMSO.

-

Heat to 100–120 °C for 12–24 hours.

-

The reaction proceeds via in situ iodination of the ketone, formation of the Kornblum aldehyde intermediate, and subsequent amination/oxidation.

Figure 2: Comparative synthetic routes for accessing imidazole-2-yl ketones.

Medicinal Chemistry Applications

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The most prominent application of this scaffold is in the inhibition of FAAH, an enzyme responsible for degrading the endocannabinoid anandamide.[1][2]

-

Rationale: "Alpha-ketoheterocycles" (including oxazoles and imidazoles) bind to the catalytic Ser241 of FAAH.

-

Advantage: The imidazole analogs often show improved hydrolytic stability compared to their oxazole counterparts (e.g., OL-135 analogs) and allow for additional H-bonding interactions via the N-H group.

-

SAR Insight: Potency is highly dependent on the "acyl chain" mimicking the arachidonyl tail of the natural substrate. Substituents at the 4/5-positions of the imidazole can be used to probe the "cytosolic port" of the enzyme.

Antimicrobial and Antitubercular Agents

Imidazole-2-yl ketones serve as precursors to, or direct analogs of, azole antifungals.

-

Antitubercular: Nitro-substituted imidazole-2-yl ketones (and their fused derivatives like imidazo[2,1-b]thiadiazoles) have shown MICs in the low microgram/mL range against M. tuberculosis H37Rv. The ketone moiety in these cases often serves as a linker or an electron-withdrawing modulator for the nitro group, enhancing radical generation within the bacteria.

Stereodivergent Building Blocks

Recent advances (2023-2024) have utilized 2-acylimidazoles as substrates for asymmetric allylic alkylation . The imidazole ring coordinates with transition metals (Cu, Ni, Ir), directing stereoselective C-C bond formation at the alpha-position of the ketone. This transforms the scaffold into a powerful engine for generating chiral drugs.

Quantitative Data Summary

| Compound Class | Target / Application | Key Potency Metric | Mechanism |

| FAAH (Pain/Anxiety) | Reversible Hemiketal (Serine Trap) | ||

| Nitro-imidazoles | M. tuberculosis | MIC ( | Radical formation / Cell wall disruption |

| 2-Aroylimidazoles | Orthopoxviruses | SI (Selectivity Index) > 1000 | Viral replication inhibition |

| Chiral 2-Acylimidazoles | Asymmetric Synthesis | ee > 90% | Metal-catalyzed allylic alkylation |

References

-

Boger, D. L., et al. (2005).

-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry. Link -

Mileni, M., et al. (2009).

-Ketoheterocycle Inhibitors Revealed from Cocrystal Structures. Journal of the American Chemical Society. Link -

BenchChem. (2025).[3] Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles. Link

-

Zhang, Y., et al. (2023).[4] Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications/PMC. Link

-

Kolavi, G., et al. (2006).[5] Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Bioorganic & Medicinal Chemistry. Link

-

Otrubova, K. & Boger, D. L. (2011).

-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Chemical Neuroscience. Link

Sources

- 1. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. Synthesis and evaluation of antitubercular activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic properties of imidazole-substituted butanones

An In-depth Technical Guide to the Thermodynamic Properties of Imidazole-Substituted Butanones

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Energetic Landscape of Drug Discovery

In the intricate dance of drug discovery, the binding of a small molecule to its protein target is the pivotal event. Yet, affinity, often the primary focus, is merely the endpoint of a complex thermodynamic journey. The path to a successful therapeutic agent is paved not just with potent interactions, but with a favorable energetic profile that governs solubility, stability, and specificity. Imidazole-substituted butanones represent a promising class of scaffolds, rich in chemical diversity and biological potential.[1] Understanding their thermodynamic properties is not an academic exercise; it is a critical necessity for rational drug design, enabling us to move beyond serendipity and towards predictable, optimized clinical candidates. This guide provides a comprehensive framework for the experimental and computational characterization of these vital thermodynamic parameters.

The Thermodynamic Imperative in Medicinal Chemistry

The journey of a drug from synthesis to clinical efficacy is governed by fundamental thermodynamic principles. For imidazole-substituted butanones, these principles dictate their behavior at every stage:

-

Gibbs Free Energy (ΔG): The ultimate measure of spontaneity, ΔG dictates both binding affinity (ΔG_binding) and solubility. A favorable (negative) ΔG is the hallmark of a stable drug-target complex and sufficient solubility for bioavailability.[2]

-

Enthalpy (ΔH): This term represents the change in heat content, reflecting the net effect of bond formation and breakage. In drug binding, favorable enthalpic contributions arise from well-defined hydrogen bonds and van der Waals interactions, often correlating with higher ligand efficiency and specificity.[3][4]

-

Entropy (ΔS): Entropy measures the change in disorder. The release of ordered water molecules from a binding site upon ligand association (the hydrophobic effect) is a major source of entropic gain, often driving the binding of more lipophilic compounds.[3]

The relationship, ΔG = ΔH - TΔS , is the cornerstone of our analysis. A deep understanding of the enthalpic and entropic contributions to the overall free energy allows chemists to fine-tune molecules for optimal performance. An optimization strategy that relies solely on entropy, for instance, often leads to increases in molecular size and lipophilicity, a phenomenon known as "molecular obesity," which can negatively impact ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Therefore, achieving a balance between enthalpic and entropic drivers is paramount for developing high-quality drug candidates.[4]

Experimental Determination of Thermodynamic Properties

A robust thermodynamic characterization relies on a suite of complementary experimental techniques. Each method provides a unique piece of the energetic puzzle.

Calorimetry: The Gold Standard for Heat Changes

Calorimetry provides a direct measurement of the heat changes associated with physical and chemical processes, offering unambiguous insights into enthalpy.

DSC is indispensable for characterizing the thermal properties of the solid state. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] This allows for the precise determination of:

-

Melting Point (T_m): A key indicator of purity and lattice stability.

-

Enthalpy of Fusion (ΔH_fus): The energy required to transition from the solid to the liquid state, providing insights into the strength of the crystal lattice.[6]

-

Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree, crucial for more advanced thermodynamic calculations.[6]

Protocol: DSC Analysis of an Imidazole-Substituted Butanone

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature. A second heating run can be performed to investigate thermal history effects.

-

-

Data Analysis: The melting temperature is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak. The melting point is not dependent on the furnace atmosphere (inert vs. oxidizing).[7]

ITC is the premier technique for directly measuring the thermodynamics of binding interactions in solution.[4] By titrating a ligand (the imidazole-substituted butanone) into a solution containing the target protein, ITC measures the minute heat changes that occur upon binding, allowing for the simultaneous determination of:

-

Binding Affinity (K_a) and Dissociation Constant (K_d)

-

Binding Enthalpy (ΔH_binding)

-

Binding Stoichiometry (n)

From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Protocol: ITC Analysis of Protein-Ligand Binding

-

Sample Preparation:

-

Dialyze the protein extensively against the chosen buffer to ensure buffer matching.

-

Dissolve the imidazole-substituted butanone in the final dialysis buffer. All solutions must be thoroughly degassed.

-

-

Instrument Setup:

-

Load the protein solution (e.g., 5-10 µM) into the ITC sample cell.

-

Load the ligand solution (e.g., 50-100 µM, typically 10-20x the protein concentration) into the injection syringe.

-

-

Titration Experiment:

-

Set the experiment temperature (e.g., 25 °C).

-

Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis: The raw data (heat release per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound.[8] When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can identify the gaseous products evolved during decomposition, providing mechanistic insights.[5][7] For imidazole-substituted butanones, TGA determines the temperature at which degradation begins, a crucial parameter for assessing shelf-life and processing stability.

Protocol: TGA of an Imidazole-Substituted Butanone

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Position the pan in the TGA furnace.

-

Thermal Program:

-

Purge the furnace with an inert gas (e.g., nitrogen) or an oxidizing atmosphere (air) at a controlled flow rate.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant rate (e.g., 10-20 °C/min).

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative curve, DTG) indicate the thermal stability.

Computational Prediction of Thermodynamic Properties

While experimental methods provide definitive data, computational chemistry offers a powerful, complementary approach for predicting thermodynamic properties, guiding synthetic efforts, and interpreting experimental results.[9]

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule from first principles. This allows for the accurate prediction of gas-phase thermodynamic properties.

-

Enthalpy of Formation (ΔH_f°): High-level composite methods like G3 and G4 can calculate gas-phase enthalpies of formation with high accuracy, which can be compared with values derived from combustion calorimetry.[6]

-

Conformational Analysis: DFT can be used to determine the relative energies of different conformers of the butanone side chain, providing insight into the molecule's flexibility and the energetic landscape of its solution-phase behavior.

Solvation Models

The properties of a molecule can change dramatically when moved from the gas phase into a solvent. Continuum solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are invaluable for predicting these effects.[10][11] By calculating the interaction of a molecule with a virtual conductor, these models can predict a wide range of properties:

-

Vapor Pressure [11]

-

Enthalpy of Vaporization (ΔH_vap) [10]

-

Solubility and Activity Coefficients

-

Partition Coefficients (e.g., logP)

These predictions are critical for the early assessment of a compound's drug-like properties.

Caption: Integrated computational chemistry workflow.

Molecular Dynamics (MD) and Free Energy Perturbation

For the complex process of drug-target binding, MD simulations provide an atomistic view of the dynamics and energetics.[12] Advanced techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can calculate the relative binding free energies between a series of congeneric molecules with high precision. These "alchemical" methods are computationally intensive but are now widely used in lead optimization to predict the thermodynamic consequences of chemical modifications.[12][13]

Data Synthesis and Interpretation

No single technique tells the whole story. The power of a thermodynamic analysis lies in the integration of experimental and computational data. For instance, experimental enthalpies of sublimation, obtained via thermogravimetry, can be combined with combustion calorimetry data to derive experimental gas-phase enthalpies of formation, which serve as a critical validation for QM calculations.[6]

Table 1: Key Thermodynamic Parameters and Their Determination

| Parameter | Symbol | Significance in Drug Development | Primary Experimental Method | Primary Computational Method |

| Melting Temperature | T_m | Purity, solid-state stability | DSC | N/A |

| Enthalpy of Fusion | ΔH_fus | Crystal lattice energy, influences solubility | DSC | N/A |

| Heat Capacity | C_p | Fundamental property for thermodynamic state functions | DSC | QM (statistical mechanics) |

| Enthalpy of Formation | ΔH_f° | Molecular stability | Combustion Calorimetry | QM (G3/G4 Theory) |

| Enthalpy of Vaporization | ΔH_vap | Volatility, intermolecular forces in liquid | Correlation Gas Chromatography | COSMO-RS |

| Binding Free Energy | ΔG_bind | Drug-target affinity | ITC, SPR | MD with FEP/TI |

| Binding Enthalpy | ΔH_bind | Nature of binding forces (H-bonds, vdW) | ITC | MD Simulations |

| Binding Entropy | ΔS_bind | Role of solvent and conformational changes | ITC (calculated) | MD Simulations |

| Solubility | S | Bioavailability, formulation | Shake-flask method[14] | COSMO-RS |

Conclusion

The thermodynamic characterization of imidazole-substituted butanones is a multi-faceted endeavor that is fundamental to their successful development as therapeutic agents. By combining the precision of experimental techniques like DSC and ITC with the predictive power of computational methods such as DFT and MD simulations, researchers can build a comprehensive energetic profile of their lead compounds. This allows for a more rational, efficient, and ultimately more successful optimization process, guiding the transformation of a promising molecular scaffold into a high-quality clinical candidate with a balanced profile of affinity, selectivity, and drug-like properties.[2][3]

References

- Sahu, P. K. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

-

Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids, 2(1), 16-33. [Link]

-

Ribeiro da Silva, M. A., Gomes, L. M. R. P. F., & Ferreira, A. I. M. C. L. (2014). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. [Link]

-

Molinari, M., & Sgrignani, J. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 121(21), 13049–13076. [Link]

-

Keseru, G. M., & Makara, G. M. (2009). The impact of binding thermodynamics on medicinal chemistry optimizations. Drug Discovery Today, 14(13-14), 691-697. [Link]

-

Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]

-

Qian, S., Mileski, P., Irvin, A. C., Soyemi, A., Szilvási, T., & Bara, J. E. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. ResearchGate. [Link]

- Pawar, R. S., & Khadse, S. C. (2012). The thermodynamic studies of substituted heterocyclic compound in 1,4 dioxane system in the temperature range 303 to 323K. Journal of Ultra Chemistry, 8(1), 101-104.

-

Holdgate, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. European Pharmaceutical Review. [Link]

-

Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual Reports in Medicinal Chemistry, 45-61. [Link]

-

Verevkin, S. P., Emel’yanenko, V. N., & Chickos, J. S. (2009). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data, 54(7), 2046–2052. [Link]

-

Hagar, M., Ahmed, H. A., & Al-Dies, A. A. M. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(14), 4615. [Link]

-

Tsybizova, A., Larin, A., & Sulimov, V. (2005). Computational studies on imidazole heme conformations. Journal of Biological Physics, 31(1), 101-112. [Link]

-

Sharma, G., Singh, P., Kumar, R., Kumar, M., & Rawat, P. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. New Journal of Chemistry, 47(42), 19681–19693. [Link]

-

Sanna, K., Sanna, B., Sanna, A., & Sanna, P. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

- Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1930-1939.

-

Sanna, K., Sanna, B., Sanna, A., & Sanna, P. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

-

Liu, Y., Zhang, J., Zhang, C., & Zhang, T. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31(1), 223–231. [Link]

-

Zhang, R. K., Chen, K., & Arnold, F. H. (2019). Gibbs free energy diagram for the imidazole-bound heme with BDK and styrene. ResearchGate. [Link]

- Li, C., et al. (2024). Bifunctional Architecture Enables Substrate Catalysis and Channeling in Paracoccus TMAO Demethylase. eLife.

-

Wang, D.-C., Guan, J.-T., & Lu, J.-M. (2018). Theoretical Study on the Thermodynamic Hydricity of Imidazole-based Organic Hydrides in Acetonitrile. ResearchGate. [Link]

-

Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science Indian Journal, 19(1), 257. [Link]

- Sharma, B., Kumar, V., & Singh, B. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1335-1347.

-

de Oliveira, R. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

- Noori, S., et al. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

-

Bonomo, R. P., et al. (2007). Thermoanalytical study of imidazole-substituted coordinationcompounds: Cu(II)- and Zn(II)-complexes ofbis(1-methylimidazol-2-yl)ketone. ResearchGate. [Link]

-

Chen, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

-

Sharma, G., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. ResearchGate. [Link]

-

Kumar, A., et al. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

-

De Haan, D. O., et al. (2011). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 13(40), 17924. [Link]

-

Wang, C., et al. (2011). Enthalpy-entropy compensation of ionic liquid-type Gemini imidazolium surfactants in aqueous solutions: a free energy perturbation study. Physical Chemistry Chemical Physics, 13(22), 10815. [Link]

-

El-Metwaly, N., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. [Link]

- Shingare, P. A., & Bari, S. B. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

-

Gardas, R. L., et al. (2015). Influence of temperature on molecular interactions of imidazolium-based ionic liquids with acetophenone: thermodynamic properties and quantum chemical studies. RSC Advances, 5(117), 96732–96748. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemical.journalspub.info [chemical.journalspub.info]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enthalpy-entropy compensation of ionic liquid-type Gemini imidazolium surfactants in aqueous solutions: a free energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

The 1-Methyl-1H-imidazol-2-yl Scaffold: Structural Utility in Drug Design & Chemical Biology

The following technical guide is structured to provide an in-depth analysis of the 1-methyl-1H-imidazol-2-yl moiety, focusing on its unique role in sequence-specific DNA recognition and its emerging utility in kinase inhibitor design.

Executive Summary

The 1-methyl-1H-imidazol-2-yl moiety is a privileged heterocyclic fragment in medicinal chemistry. Unlike its 4-yl or 5-yl isomers (common in histamine and histidine), the 2-yl attachment point, combined with N1-methylation, creates a unique electronic and steric profile. This scaffold serves two distinct, high-value functions:

-

The "Code" for DNA Recognition: It is the critical "G-C reader" in pyrrole-imidazole polyamides, the only class of small molecules capable of recognizing DNA sequences with affinities comparable to transcription factors.

-

Kinase Hinge Binding: In fragment-based drug discovery (FBDD), the C2-linked imidazole provides a monodentate or bidentate hydrogen-bonding motif often used to target the ATP-binding site of kinases (e.g., JAK2).

Part 1: Chemical Architecture & Electronic Properties

The 1-methyl-1H-imidazol-2-yl group is defined by the attachment of the imidazole ring to a parent structure at the C2 carbon, with a methyl group blocking the N1 nitrogen.

Structural Advantages[1]

-

Tautomer Locking: Methylation at N1 prevents annular tautomerism (1,3-proton shift), fixing the position of the lone pair on N3. This makes the N3 nitrogen a predictable, directional hydrogen bond acceptor.

-

C2 "Handle" Reactivity: The C2 proton of 1-methylimidazole is the most acidic ring proton (pKa ~33 in DMSO), allowing for facile lithiation and functionalization. This makes the moiety highly modular in synthetic workflows.

-

Dipole Alignment: The vector of the dipole moment in 1-methylimidazole is roughly parallel to the C2-H bond. When substituted at C2, this dipole can be exploited to optimize electrostatic interactions within a protein binding pocket.

Part 2: The "Gold Standard" – Sequence-Specific DNA Recognition

The most authoritative application of this moiety is in Pyrrole-Imidazole (Py-Im) Polyamides . Pioneered by Peter Dervan, these oligomers use a side-by-side pairing code to read the minor groove of DNA.

The Pairing Code

In the minor groove, the polyamides bind as antiparallel dimers (or hairpin structures). The sequence specificity is determined by the pairing of aromatic amino acids:

-

Im / Py pair: Distinguishes G • C (The N3 nitrogen of Imidazole H-bonds to the exocyclic amine of Guanine).

-

Py / Im pair: Distinguishes C • G .

-

Py / Py pair: Binds A • T or T • A (degenerate).

Case Study: Inhibition of the NF-κB Signaling Pathway

Polyamides containing the 1-methyl-1H-imidazol-2-yl moiety can be programmed to displace transcription factors. For instance, targeting the NF-κB binding site (5'-GGGACT-3') prevents the protein from binding, thereby silencing downstream inflammatory cytokines.

Visualization: NF-κB Pathway Blockade

The following diagram illustrates the competitive inhibition mechanism where the polyamide occludes the DNA minor groove, preventing NF-κB binding and subsequent mRNA transcription.

Caption: Mechanism of NF-κB inhibition. The Py-Im polyamide binds the target DNA sequence, sterically blocking the transcription factor.

Part 3: Synthetic Methodology & Protocols

To utilize this moiety, researchers must master the installation of the imidazole ring. The most robust method is Directed Lithiation at C2 .

Protocol: C2-Lithiation and Functionalization

This protocol describes the synthesis of a 2-substituted-1-methylimidazole derivative, a common intermediate for both kinase inhibitors and polyamide monomers.

Reagents:

-

n-Butyllithium (n-BuLi, 1.6M in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Electrophile (e.g., Ethyl chloroformate for esters, or an aldehyde)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and 1-methylimidazole (10 mmol).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent polymerization or side reactions.

-

Lithiation: Add n-BuLi (11 mmol) dropwise over 15 minutes.

-

Quenching: Add the electrophile (e.g., Ethyl chloroformate, 12 mmol) dropwise.

-

Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Dry organic layers over Na2SO4 and concentrate.[9]

-

Validation: Verify regioselectivity via 1H-NMR. The diagnostic C2-H signal (approx. 7.4 ppm) should be absent, while C4-H and C5-H signals (6.9 - 7.1 ppm) remain.

Visualization: Synthetic Workflow

Caption: Directed C2-lithiation workflow for installing functional groups on the 1-methylimidazole scaffold.

Part 4: Small Molecule Medicinal Chemistry (Kinase Inhibitors)

Beyond DNA binding, the 1-methyl-1H-imidazol-2-yl moiety is an effective hinge-binding motif in kinase inhibitors.

Structural Logic

In the ATP-binding pocket of kinases (e.g., JAK2 ), the imidazole N3 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge region residues. The 1-methyl group often points towards the solvent front or fills a small hydrophobic pocket, providing selectivity over unmethylated analogs.

Data Comparison: Imidazole vs. 1-Methylimidazole in JAK2 Inhibition Data adapted from AstraZeneca JAK2 Discovery Program [1].

| Compound | R-Group (at N1) | JAK2 IC50 (nM) | Selectivity Profile |

| Cmpd A | H (Unsubstituted) | 45 | Low (Promiscuous binding) |

| Cmpd B | Methyl (CH3) | 4 | High (Selectivity vs JAK3) |

| Cmpd C | Ethyl (CH2CH3) | 120 | Low (Steric clash) |

Interpretation: The methyl group is optimal. It eliminates a hydrogen bond donor (NH) that is not required for JAK2 binding but might interact with off-target proteins, while fitting perfectly into the available steric volume.

References

-

Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Source: Journal of Medicinal Chemistry (via AstraZeneca). Context: Demonstrates the utility of the scaffold in optimizing kinase selectivity. URL:[Link]

-

Inhibition of DNA binding by NF-kappa B with pyrrole-imidazole polyamides. Source: PubMed / NIH.[10] Context: Validates the biological mechanism of the Py-Im scaffold in gene regulation. URL:[Link]

-

Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. Source: Journal of Organic Chemistry.[5][7] Context: Provides the foundational chemistry for C2-functionalization. URL:[Link]

-

Crystal Structure of PKA in complex with 1-methylimidazol-2-yl fragment (PDB: 5N3A). Source: RCSB Protein Data Bank. Context: Structural proof of the moiety binding in a kinase active site. URL:[Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. (1-methyl-1H-imidazol-2-yl)methanol | C5H8N2O | CID 573612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Inhibition of DNA binding by NF-kappa B with pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility profile of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, a heterocyclic ketone of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed, field-proven experimental protocol for its determination using the equilibrium shake-flask method, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this compound and its analogs.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its therapeutic efficacy.[1][4] An estimated 40% of approved drugs and up to 90% of new chemical entities (NCEs) in the development pipeline are poorly soluble, presenting significant challenges to formulation scientists.[1][3][5] Poor solubility can lead to inadequate absorption, low bioavailability, and high pharmacokinetic variability, necessitating higher doses and potentially leading to adverse effects.[2][3]

The subject of this guide, 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (CAS No. 1342101-87-4), is a molecule featuring a polar, aromatic imidazole ring and a ketone functional group, combined with non-polar alkyl substituents.[6] This amphiphilic nature suggests a complex solubility profile that must be thoroughly characterized. Understanding its solubility in a diverse range of organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure high purity and yield.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, including parenteral formulations.

-

Analytical Method Development: Choosing the right diluents for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[7]

This guide offers a systematic approach to determining and interpreting the solubility of this compound, grounded in established scientific principles and methodologies.

Physicochemical Analysis and Solubility Prediction

A molecule's structure dictates its interactions with different solvents.[4] By examining the functional groups of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, we can anticipate its solubility behavior.

Molecular Structure: C₈H₁₂N₂O

-

Imidazole Ring: This five-membered aromatic ring contains two nitrogen atoms, making it highly polar and capable of acting as a hydrogen bond acceptor.[8][9][10] Imidazole itself is very soluble in water and other polar solvents.[8][9][11]

-

Ketone Group (C=O): The carbonyl group is polar and a strong hydrogen bond acceptor.

-

N-Methyl and Butyl Groups: These alkyl groups are non-polar and contribute to the molecule's lipophilicity.

This combination of polar, hydrogen-bonding moieties with non-polar hydrocarbon regions suggests that the molecule will exhibit varied solubility across the polarity spectrum. It is expected to be more soluble in polar solvents (both protic and aprotic) than in non-polar hydrocarbon solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework. HSP deconstructs the total cohesion energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[12][13][14]

The central principle of HSP is that "like dissolves like."[13] A solute will be soluble in a solvent if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is predicted.[13] While experimental determination of a compound's HSP is intensive, these parameters are invaluable for rationally selecting solvents for screening and for replacing undesirable solvents with more environmentally friendly blends.[13][15]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[16][17] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[17]

Causality Behind Experimental Design

The protocol described below is designed to be a self-validating system.

-

Use of Excess Solid: Ensures that the solution reaches true saturation, representing the thermodynamic solubility limit.

-

Constant Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[17][18]

-

Equilibration Time: The system is agitated for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments should confirm the time required to reach a plateau in concentration.[17]

-

Validated Analytical Method: Quantification of the dissolved solute via a specific and validated method like HPLC-UV is essential for accuracy. This confirms the identity and concentration of the analyte, avoiding interference from impurities or degradants.[19][20]

Materials and Reagents

-

Compound: 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (solid, >98% purity)

-

Solvents: HPLC-grade solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol).

-

Equipment:

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (e.g., 20-50 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure solid remains after equilibrium.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for 24 to 48 hours.

-

Sampling: After equilibration, remove the vials and let them stand for 30 minutes to allow undissolved solids to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to separate the dissolved API from any remaining solid particles.[17]

-

Dilution: Perform a precise dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison. The following table provides a hypothetical but chemically plausible solubility profile for 1-(1-methyl-1H-imidazol-2-yl)butan-2-one based on the principles discussed.

Table 1: Hypothetical Solubility of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one at 25°C

| Solvent | Solvent Type | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |

| n-Hexane | Non-Polar | 0.1 | 1.9 | < 0.1 | Very Sparingly Soluble |

| Toluene | Non-Polar, Aromatic | 2.4 | 2.4 | 5.2 | Sparingly Soluble |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 155.6 | Freely Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 98.4 | Freely Soluble |

| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 | Very Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 189.1 | Freely Soluble |

| Isopropanol | Polar Protic | 3.9 | 19.9 | 112.5 | Freely Soluble |

| Ethanol | Polar Protic | 4.3 | 24.5 | 165.7 | Freely Soluble |

| Methanol | Polar Protic | 5.1 | 32.7 | > 200 | Very Soluble |

(Note: Polarity Index and Dielectric Constant values are standard literature values. Solubility classifications are based on USP guidelines.)

Interpretation of Results

-

Low Solubility in Non-Polar Solvents: As predicted, the compound shows very poor solubility in n-hexane. The presence of the polar imidazole and ketone groups dominates, preventing effective solvation by non-polar solvents.

-

Moderate Solubility in Toluene: The aromatic nature of toluene allows for some π-π stacking interactions with the imidazole ring, resulting in slightly better solubility compared to aliphatic hydrocarbons.

-

High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in solvents like acetone, acetonitrile, and dichloromethane. These solvents can effectively engage in dipole-dipole interactions with the ketone and imidazole moieties without the steric hindrance or energy penalty of disrupting a hydrogen-bonding network.

-

High Solubility in Polar Protic Solvents: Strong solubility in alcohols like methanol and ethanol is driven by their ability to act as hydrogen bond donors to the nitrogen and oxygen atoms of the compound, leading to strong solute-solvent interactions.

Conclusion

This guide has detailed a comprehensive strategy for determining the solubility profile of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one. By integrating theoretical physicochemical analysis with the robust, gold-standard shake-flask experimental method, researchers can generate reliable and reproducible data. The resulting solubility profile is a cornerstone of rational drug development, directly informing critical decisions in process chemistry, formulation, and analytical science to accelerate the progression of promising drug candidates.

References

-

Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

-

Jadhav, N., et al. (2020). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Retrieved from [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Ferreira, O., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Retrieved from [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

-

Lee, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Retrieved from [Link]

-

Patel, D. A., et al. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

-

Sharma, V., & Singh, A. (2022). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]

-

Al-Gousous, J. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

-

Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(1-methyl-1h-imidazol-2-yl)butan-2-one. Retrieved from [Link]

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. jmpas.com [jmpas.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(1-methyl-1h-imidazol-2-yl)butan-2-one (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. asianjpr.com [asianjpr.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. paint.org [paint.org]

- 16. enamine.net [enamine.net]

- 17. who.int [who.int]

- 18. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 19. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 20. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 21. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Methodological & Application

Application Note: Grignard Reaction Protocols for Imidazole Ketone Synthesis

Abstract & Strategic Overview

Imidazole ketones are critical pharmacophores found in anti-emetics (e.g., Ondansetron), antifungals, and enzyme inhibitors. However, synthesizing these motifs via Grignard reagents presents a "Chemoselectivity Paradox":

-

The Acidic Proton: The N1-proton (pKa ~14.4) of unsubstituted imidazoles quenches Grignard reagents immediately.

-

The Nucleophilic Nitrogen: The N3-nitrogen can coordinate with magnesium, altering reactivity or poisoning the catalyst.

-

The Over-Addition Risk: Standard Grignard addition to esters often yields tertiary alcohols rather than the desired ketones.

This guide details two high-reliability protocols to overcome these barriers: the Weinreb Amide Route (preventing over-addition) and the Knochel-Hauser "Turbo-Grignard" Route (generating imidazole nucleophiles).

Critical Pre-Requisites: The "Protect or Perish" Rule[2]

Before attempting any Grignard reaction involving an imidazole ring, the N1-position must be blocked. The Grignard reagent (

Recommended Protecting Groups:

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed with fluoride (TBAF).

-

Trityl (Trt): Sterically bulky, prevents N3-coordination, removed with mild acid.

-

Methyl (Me): Permanent modification (if the final drug target requires N-Methyl).

Protocol A: The Electrophilic Route (Weinreb Amide)

Best For: Converting an imidazole carboxylic acid/ester into a ketone.

This method utilizes the Weinreb Amide (N-methoxy-N-methylamide).[1] Unlike esters, which collapse to ketones that are more reactive than the starting material (leading to double addition and alcohol formation), the Weinreb amide forms a stable tetrahedral intermediate that only collapses to the ketone after acidic quench.

Mechanism of Action

The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This 5-membered chelate stabilizes the intermediate, preventing the expulsion of the leaving group during the reaction.

Step-by-Step Protocol

Reagents:

-

Starting Material: N-protected Imidazole-2-carboxylic acid Weinreb amide (1.0 equiv).

-

Grignard Reagent: Aryl- or Alkyl-MgBr (1.2 – 1.5 equiv).

-

Solvent: Anhydrous THF (Do not use Et₂O; THF is required for solubility of the intermediate).

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the Imidazole Weinreb amide in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice/water bath. (Note: -78°C is usually unnecessary for Weinreb amides unless the Grignard is extremely hindered).

-

Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

-

Checkpoint: Monitor internal temperature; do not allow to exceed 5°C.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Validation: Check TLC or LCMS. The intermediate is stable, so you will see a single new peak/spot corresponding to the chelated species (often looks different from product).

-

-

Quench (Critical): Pour the reaction mixture into a vigorously stirring solution of saturated NH₄Cl or 1M HCl at 0°C.

-

Why: The acid protonates the methoxy amine, breaking the chelate and forcing the collapse to the ketone.

-

-

Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The Nucleophilic Route (Turbo-Grignard Exchange)

Best For: Functionalizing the imidazole ring at C2, C4, or C5 positions using an external electrophile (e.g., reacting Imidazole-MgX with an aldehyde or acid chloride).

Standard Grignard formation (Mg metal + Halo-imidazole) often fails due to the passivating nature of the nitrogen heterocycle. We utilize Knochel's Turbo-Grignard (

Step-by-Step Protocol

Reagents:

-

Starting Material: N-protected Iodo-imidazole (1.0 equiv).

-

Exchange Reagent:

(1.1 equiv, commercially available in THF). -

Electrophile: Benzaldehyde, Acid Chloride, or Weinreb Amide (1.2 equiv).

Procedure:

-

Setup: Flame-dry flask, Argon atmosphere.

-

Dissolution: Dissolve Iodo-imidazole in anhydrous THF (0.5 M).

-

Exchange (The "Turbo" Step): Cool to -20°C . Add

dropwise.-

Timing: Stir for 30–60 minutes.

-

Validation: Take a 50 µL aliquot, quench in

, and run NMR. Complete disappearance of the C-I bond and appearance of C-D indicates 100% exchange.

-

-

Electrophile Addition:

-

If using Acid Chloride: Cool to -40°C (to prevent bis-addition) and add CuCN (10 mol%) as a catalyst to facilitate transmetallation to a cuprate (optional but recommended for acid chlorides).

-

If using Weinreb Amide/Aldehyde: Add dropwise at -20°C.

-

-

Completion: Allow to warm to RT over 2 hours.

-

Quench: Standard NH₄Cl workup.

Comparative Data & Decision Matrix

| Feature | Weinreb Route (Protocol A) | Turbo-Grignard Route (Protocol B) | Nitrile Addition Route |

| Primary Use | Attaching ketone to Imidazole-COOH | Making Imidazole the nucleophile | Attaching ketone to Imidazole-CN |

| Risk of Bis-Addition | Very Low (Stable Intermediate) | Moderate (Requires temp. control) | Low (Imine salt intermediate) |

| Temperature | 0°C to RT | -20°C to -40°C | 0°C to Reflux (variable) |

| Atom Economy | Good | Moderate (Sacrifices iPr group) | Good |

| Success Rate | High (>90%) | High (for Halogenated SM) | Moderate (Sterics dependent) |

Visualizing the Pathways (Graphviz)

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.

Caption: Decision tree for selecting between Weinreb Addition (Protocol A) and Turbo-Grignard Exchange (Protocol B) based on starting material availability.

Troubleshooting & Optimization

-

"I see starting material remaining."

-

Cause: Enolization. If your Grignard reagent is too basic and the electrophile has alpha-protons, it may act as a base rather than a nucleophile.

-

Fix: Add CeCl₃ (Cerium Trichloride) . Pre-stirring the Grignard with anhydrous CeCl₃ (1.5 equiv) suppresses basicity and enhances nucleophilicity (The Imamoto Method).

-

-

"My yield is low with the Turbo-Grignard."

-

Cause: Moisture in the LiCl or incomplete exchange.

-

Fix: Ensure

is titrated before use. Use the Knochel titration method (iodine quench) to determine exact molarity.

-

-

"The product is stuck in the aqueous layer."

-

Cause: Imidazoles are basic. In the acidic quench (HCl), they form salts that dissolve in water.

-

Fix: After the initial acid quench (to break the Weinreb chelate), neutralize the aqueous layer to pH ~8-9 with saturated NaHCO₃ before extraction. This returns the imidazole to its neutral, organic-soluble form.

-

References

-

Weinreb Amide Synthesis & Mechanism: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815.

-

Turbo-Grignard (Knochel-Hauser Base) Protocols: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333.

-

Functionalization of Imidazoles: Kopp, F.; Knochel, P. "Functionalization via I-Mg Exchange of unprotected imidazoles." Chemical Communications, 2007 , 2075.

-

Grignard Addition to Nitriles: Moffett, R. B.; Shriner, R. L. "The Preparation of Ketones from Nitriles." Organic Syntheses, 1941 , 21, 79.

Sources

Application Note: Regioselective C2-Acylation of 1-Methylimidazole with Butyric Anhydride

[1]

Abstract

This technical guide details the regioselective synthesis of 2-butyryl-1-methylimidazole (also known as 1-methyl-2-(1-oxobutyl)-1H-imidazole).[1] While 1-methylimidazole (NMI) is ubiquitously employed as a nucleophilic catalyst for acylation reactions, this protocol inverts that relationship, treating NMI as the substrate.[1] We present two distinct methodologies: a Cryogenic Lithiation Protocol for high-precision discovery chemistry and a Base-Mediated Thermal Rearrangement Protocol suitable for process scalability.[1]

Introduction & Mechanistic Rationale

The functionalization of the imidazole ring is critical in the development of ionic liquids, alkaloid mimics, and pharmaceutical intermediates (e.g., losartan precursors).[1] The challenge lies in regioselectivity:

-

C5-Position: Electron-rich, favored by electrophilic aromatic substitution.[1]

-

C2-Position: Electron-deficient (between two nitrogens) but possesses a relatively acidic proton (

in DMSO, dropping significantly in imidazolium salts).

The Mechanistic Paradox

Direct reaction of 1-methylimidazole with butyric anhydride typically forms the

Pathway A: Lithiation (Kinetic Control)

Using a strong base (

Pathway B: Acyl-Migration (Thermodynamic/Ylide Control)

Under thermal conditions with a base, the initially formed

Mechanistic Pathway Diagram[1][2][3]

Figure 1: Dual mechanistic pathways for C2-acylation.[1] Pathway A (dashed) utilizes lithiation; Pathway B (solid) utilizes an acyl-migration mechanism.

Experimental Protocols

Protocol A: Cryogenic Lithiation (High Purity)

Recommended for: Small-scale synthesis, high-purity requirements, and library generation.[1]

Safety Note:

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Methylimidazole | 1.0 | Substrate |

| 1.1 | Lithiating Agent | |

| Butyric Anhydride | 1.2 | Electrophile |

| Dry THF | (0.2 M) | Solvent |

Step-by-Step Procedure

-

Setup: Charge a dry 3-neck flask with 1-methylimidazole (1.0 equiv) and anhydrous THF under inert atmosphere.

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add

-BuLi dropwise over 20 minutes. The solution typically turns bright yellow/orange, indicating the formation of the 2-lithio species.[1] -

Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Acylation: Dissolve Butyric Anhydride (1.2 equiv) in a minimal amount of THF and add dropwise to the cold lithiated solution.

-

Critical: Maintain temp < -70°C to prevent side reactions.

-

-

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1]

Protocol B: Base-Mediated Thermal Rearrangement (Scalable)

Recommended for: Gram-to-kilo scale synthesis where cryogenic conditions are impractical.[1]

This method relies on the in situ formation of the acylimidazolium salt and subsequent base-catalyzed rearrangement.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Methylimidazole | 1.0 | Substrate |

| Butyric Anhydride | 2.0 | Reagent & Solvent co-factor |

| Triethylamine (TEA) | 2.5 | Auxiliary Base (proton scavenger) |

| Acetonitrile (MeCN) | (1.0 M) | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (1.0 equiv) in MeCN.

-

Addition: Add Triethylamine (2.5 equiv) followed by Butyric Anhydride (2.0 equiv).

-

Note: The reaction is initially exothermic; add anhydride slowly.[1]

-

-

Reaction: Heat the mixture to Reflux (approx. 80-82°C) for 12–16 hours.

-

Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting material (NMI) spot will disappear, and a lower Rf spot (Product) will appear.[1]

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Neutralization: Redissolve the oily residue in DCM and wash with saturated

to remove butyric acid byproducts. -

Purification: Flash column chromatography is usually required to separate the product from colored oligomers. Elute with EtOAc/Hexanes (gradient).

Analytical Data & Validation

Upon isolation, the product 2-butyryl-1-methylimidazole should be validated against the following parameters:

| Parameter | Expected Value | Notes |

| Physical State | Pale yellow oil | Darkens upon oxidation/storage.[1] |

| Triplet ( | Characteristic propyl chain signals. | |

| Two doublets ( | Distinct from C4/C5 substitution patterns. | |

| Singlet ( | Shifted downfield due to adjacent carbonyl. | |

| MS (ESI+) | Parent ion confirmation. |

Troubleshooting & Optimization

Common Failure Modes

-

N-Acylation Stalling (Protocol B): If the reaction stops at the intermediate (N-acyl salt), the temperature is likely too low. Ensure vigorous reflux.

-

Double Addition (Protocol A): In the lithiation route, the ketone product is more electrophilic than the anhydride.[1]

-

Solution: Use strictly 1.05-1.1 equivalents of anhydride and inverse addition (add the lithiated species to the anhydride solution) if over-alkylation is observed.

-

-

Moisture Sensitivity: Both butyric anhydride and

-BuLi are moisture-sensitive. Water will hydrolyze the anhydride to butyric acid, which kills the lithiated species immediately.[1]

Green Chemistry Tip

For Protocol B, 1-Methylimidazole can act as its own base if used in excess (3.0 equiv), but this complicates purification.[1] Using TEA allows for easier separation during the acid-wash workup.[1]

References

- Context: Establishes the baseline reactivity of NMI with anhydrides (N-acyl

-

Swarthmore College. (2014). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Retrieved from [Link]

- Context: Demonstrates NMI's role in mechanism-specific acyl transfers and ylide intermedi

-

Organic Chemistry Portal. (2023). Synthesis of Anhydrides and Acylation Protocols. Retrieved from [Link]

- Context: Provides general conditions for anhydride reactivity and Lewis base c

-

National Institutes of Health (NIH). (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Retrieved from [Link]

-

Context: Foundational kinetic data on the N-acylimidazolium intermediate formation.[1]

-

Application Notes and Protocols for 1-(1-methyl-1H-imidazol-2-yl)butan-2-one as a Bidentate Ligand

Introduction: Unveiling the Potential of a Versatile N,O-Bidentate Ligand

In the dynamic fields of coordination chemistry, catalysis, and drug development, the rational design of ligands is paramount to modulating the properties and reactivity of metal centers. Imidazole-containing molecules are of particular interest due to their prevalence in biological systems, often serving as crucial coordinating residues in metalloenzymes. This document provides a comprehensive guide to the synthesis, characterization, and application of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one , a promising yet underexplored N,O-bidentate ligand.

The unique structural motif of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one, featuring a sterically accessible sp²-hybridized nitrogen atom within the imidazole ring and a proximal ketone oxygen, allows for the formation of stable five-membered chelate rings with a variety of metal ions. This chelation enhances the thermodynamic and kinetic stability of the resulting metal complexes compared to their monodentate analogues. The N-methylation of the imidazole ring prevents the formation of imidazolate bridges, ensuring that the ligand typically coordinates in a well-defined bidentate fashion. These characteristics make it an attractive candidate for applications ranging from homogeneous catalysis to the development of novel therapeutic agents.[1][2] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this versatile ligand in their work.

Part 1: Synthesis of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one

The synthesis of 2-acyl-1-methyl-1H-imidazoles can be effectively achieved through the acylation of 2-lithio-1-methyl-1H-imidazole with an appropriate acylating agent. The following protocol is adapted from established literature procedures for the synthesis of analogous compounds.

Protocol 1: Synthesis of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one

Causality Behind Experimental Choices: This synthetic route is chosen for its high efficiency and regioselectivity. The initial lithiation at the C2 position of 1-methylimidazole is a well-established and reliable method to generate a potent nucleophile. The use of a Weinreb amide or an N-acylpyrrolidine as the acylating agent is preferred over more reactive species like acid chlorides to minimize side reactions and over-addition, leading to cleaner product formation and higher yields. The low reaction temperature (-78 °C) is crucial to maintain the stability of the organolithium intermediate and ensure controlled acylation.

Step-by-Step Methodology:

-

Preparation of 2-Lithio-1-methyl-1H-imidazole:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, dissolve N-butanoylpyrrolidine (1.1 eq) in anhydrous THF.

-

Add the solution of the acylating agent dropwise to the cold (-78 °C) solution of 2-lithio-1-methyl-1H-imidazole.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield 1-(1-methyl-1H-imidazol-2-yl)butan-2-one as a pure compound.

-

Characterization of the Ligand:

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

-

Mass Spectrometry: To confirm the molecular weight.

Part 2: Synthesis of Metal Complexes

The chelation of 1-(1-methyl-1H-imidazol-2-yl)butan-2-one to a metal center can be achieved through a straightforward reaction with a suitable metal salt. The choice of solvent and reaction conditions will depend on the lability of the metal salt and the desired stoichiometry of the complex.

Protocol 2: General Procedure for the Synthesis of a Dichloro[1-(1-methyl-1H-imidazol-2-yl)butan-2-one]metal(II) Complex (e.g., M = Cu(II), Zn(II), Co(II))

Self-Validating System: This protocol incorporates several checks to ensure the successful formation of the desired complex. The observation of a color change upon addition of the ligand is an initial indicator of complexation. The isolation of a solid product with a distinct melting point from the starting materials further suggests the formation of a new compound. Definitive confirmation is achieved through the spectroscopic and analytical characterization outlined, where shifts in key IR and NMR signals, along with elemental analysis data consistent with the proposed formula, validate the structure of the complex.

Step-by-Step Methodology:

-

Ligand Solution Preparation:

-

Dissolve 1-(1-methyl-1H-imidazol-2-yl)butan-2-one (1.0 or 2.0 eq, depending on the desired stoichiometry) in a suitable solvent such as ethanol, methanol, or acetonitrile.

-

-

Complexation Reaction:

-

In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, CoCl₂) (1.0 eq) in the same solvent. Heating may be required to achieve complete dissolution.

-

Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change is often observed.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

-

-

Isolation of the Complex:

-

Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and then with diethyl ether.

-

Dry the complex in a vacuum oven.

-

Diagram of Chelation:

Caption: Chelation of a metal ion by the ligand.

Part 3: Characterization of the Metal Complexes